5-Methoxy-6-nitro-1H-indazole

Overview

Description

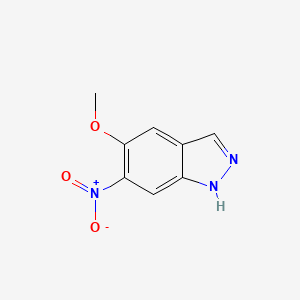

5-Methoxy-6-nitro-1H-indazole (CAS 152626-75-0) is a heterocyclic aromatic compound featuring an indazole core substituted with a methoxy (-OCH₃) group at position 5 and a nitro (-NO₂) group at position 6. Its molecular formula is C₈H₇N₃O₃, with a molecular weight of 193.16 g/mol. Key physical properties include a density of 1.5 g/cm³, boiling point of 426.5°C, and flash point of 211.7°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-6-nitro-1H-indazole typically involves the nitration of 5-methoxyindazole. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly nitrating agents and solvents is also explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-6-nitro-1H-indazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The methoxy group can be demethylated using strong acids or bases.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Hydrochloric acid, sodium hydroxide.

Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).

Major Products Formed:

Reduction: 5-Methoxy-6-amino-1H-indazole.

Substitution: 5-Methoxy-6-substituted-1H-indazole derivatives

Scientific Research Applications

5-Methoxy-6-nitro-1H-indazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

Biology: Studied for its potential as an inhibitor of specific enzymes and receptors.

Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Methoxy-6-nitro-1H-indazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in the modulation of biological pathways. For example, the compound may inhibit the activity of certain kinases involved in cell signaling, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Indazole Derivatives

Structural and Electronic Differences

The substituent positions and types significantly influence reactivity, stability, and applications. Below is a comparative analysis:

6-Methyl-5-nitro-1H-indazole (CAS 81115-43-7)

- Formula : C₈H₇N₃O₂

- Substituents: Methyl (-CH₃) at position 6, nitro (-NO₂) at position 5.

- Key Differences :

- The methyl group is less polar than methoxy, reducing solubility in polar solvents.

- Lacks the resonance-donating effects of methoxy, making the ring less activated for electrophilic substitution compared to 5-methoxy derivatives.

- Applications : Reported as a high-purity (96%) intermediate in organic synthesis .

5-Iodo-6-methoxy-1H-indazole (CAS 1082041-59-5)

- Formula : C₈H₇IN₂O

- Substituents : Iodo (-I) at position 5, methoxy (-OCH₃) at position 6.

- Higher molecular weight (290.06 g/mol) compared to the nitro analog.

- Applications : Used in halogenation studies and as a precursor in catalytic reactions .

5-Chloro-6-methoxy-1H-indazole (CAS 1082041-58-4)

- Formula : C₈H₇ClN₂O

- Substituents : Chloro (-Cl) at position 5, methoxy (-OCH₃) at position 6.

- Key Differences :

- Chlorine’s electronegativity deactivates the ring but to a lesser extent than nitro.

- Lower molecular weight (182.61 g/mol) due to the absence of a nitro group.

- Applications : Explored in electrophilic substitution reactions and as a building block in drug discovery .

3-Iodo-6-methoxy-4-nitro-1H-indazole (CAS 1000341-12-7)

- Formula : C₈H₆N₃O₃I

- Substituents: Iodo (-I) at position 3, methoxy (-OCH₃) at 6, nitro (-NO₂) at 4.

- Key Differences :

- Multiple substituents introduce steric hindrance and electronic complexity.

- The nitro group at position 4 alters regioselectivity in further functionalization.

- Applications : Niche use in high-throughput crystallography pipelines .

Physicochemical Properties Comparison

| Property | 5-Methoxy-6-nitro-1H-indazole | 6-Methyl-5-nitro-1H-indazole | 5-Iodo-6-methoxy-1H-indazole | 5-Chloro-6-methoxy-1H-indazole |

|---|---|---|---|---|

| Molecular Weight | 193.16 g/mol | 193.16 g/mol | 290.06 g/mol | 182.61 g/mol |

| Boiling Point | 426.5°C | Not reported | Not reported | Not reported |

| Polarity | High (methoxy + nitro) | Moderate (methyl + nitro) | Moderate (iodo + methoxy) | Moderate (chloro + methoxy) |

| Reactivity | Electron-deficient ring | Less activated | Halogen-active site | Electrophilic substitution |

Biological Activity

5-Methoxy-6-nitro-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a unique combination of functional groups: a methoxy group (-OCH₃) and a nitro group (-NO₂) on the indazole ring. This structural configuration enhances its reactivity and biological activity, making it a valuable compound for research and development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may inhibit specific enzymes or receptors involved in cellular signaling pathways. Notably, it has been suggested that this compound may inhibit certain kinases associated with cancer progression, thereby exerting potential anticancer effects.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of this compound demonstrate IC₅₀ values in the low micromolar range against lung carcinoma cell lines such as NCI-H460 .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | NCI-H460 | 5–15 |

| 6-Nitro derivatives | NCI-H460 | Low µM range |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition at concentrations comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Neisseria gonorrhoeae | 62.5 |

| Other strains (varied) | 250 |

These results indicate its potential utility in treating bacterial infections, particularly those resistant to conventional therapies.

Case Studies

Case Study 1: Anticancer Activity

A study conducted on various indazole derivatives, including this compound, highlighted its ability to inhibit tumor growth in vitro. The results demonstrated a concentration-dependent reduction in cell viability across multiple cancer cell lines, reinforcing its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial effects of this compound were evaluated against resistant strains of bacteria. The compound exhibited significant antibacterial activity without hemolytic effects on human red blood cells, suggesting a favorable safety profile for further development .

Research Findings

Recent studies have expanded on the pharmacological profile of this compound:

- Antiproliferative Activity : The compound was found to be effective against various tumor cell lines with IC₅₀ values ranging from 5–50 µM .

- Enzyme Inhibition : Mechanistic studies indicate that it may inhibit specific kinases involved in cancer signaling pathways.

- Synergistic Effects : Preliminary data suggest that combining this compound with other therapeutic agents could enhance its efficacy against resistant bacterial strains .

Q & A

Q. Basic: What are the common synthetic routes for 5-Methoxy-6-nitro-1H-indazole, and how do reaction conditions influence product purity?

Methodological Answer:

Synthesis typically involves nitration and methoxylation of indazole precursors. For nitro-substituted indazoles, direct nitration at the 6-position can be achieved using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Methoxy groups are introduced via nucleophilic substitution or methylation of hydroxyl precursors using reagents like CH₃I/K₂CO₃ in DMF. Purity is optimized by monitoring reaction time and temperature; excessive nitration may yield 4-nitro byproducts. Post-synthesis, column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is used for purification .

Q. Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Assign methoxy (δ ~3.9 ppm) and nitro group effects on aromatic protons (deshielding at C5/C7).

- X-ray Crystallography: Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to resolve molecular packing and confirm nitro/methoxy orientations. Hydrogen-bonding networks can be analyzed via Olex2 or Mercury .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 208.06 for C₈H₇N₃O₃).

Q. Advanced: How can conflicting crystallographic data from different synthesis batches be resolved?

Methodological Answer:

Discrepancies may arise from polymorphism or solvent inclusion. Strategies include:

- Temperature-Dependent Crystallization: Vary solvent systems (e.g., DMSO vs. EtOH) to isolate dominant polymorphs.

- Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands for overlapping lattices.

- Hirshfeld Surface Analysis: Compare intermolecular interactions (e.g., C–H···O nitro contacts) to identify structural variations .

Q. Advanced: What strategies optimize the reduction of the nitro group in this compound to an amine for pharmacological applications?

Methodological Answer:

Catalytic hydrogenation (H₂/Pd-C in ethanol, 25°C, 12h) achieves >85% yield of 5-Methoxy-6-amino-1H-indazole. Alternatives:

- Chemoselective Reduction: Use SnCl₂/HCl in ethanol (reflux, 68% yield) to avoid over-reduction.

- Microwave-Assisted Synthesis: Reduce reaction time (2h) while maintaining >90% conversion.

Monitor progress via TLC (Rf shift from 0.6 to 0.3 in EtOAc/hexane) and confirm with FT-IR (loss of NO₂ peaks at ~1520 cm⁻¹) .

Q. Advanced: How does the electron-withdrawing nitro group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The nitro group deactivates the indazole ring, requiring harsh conditions for Suzuki-Miyaura couplings. Optimize with:

- High-Temperature Conditions: Use Pd(PPh₃)₄ (5 mol%), K₂CO₃, in DMF/H₂O (120°C, 24h).

- Microwave Activation: Achieve coupling with aryl boronic acids in 1h at 150°C.

- Protecting Groups: Temporarily reduce nitro to amine (see FAQ 4) to enhance reactivity, followed by re-oxidation post-coupling .

Q. Advanced: What computational methods are suitable for predicting the biological targets of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with protein targets (e.g., kinases or GPCRs) from PDB. The nitro group’s electrostatic profile may favor interactions with hydrophobic pockets.

- QSAR Modeling: Train models on indazole derivatives with known IC₅₀ values to predict activity.

- MD Simulations (GROMACS): Assess binding stability over 100ns trajectories. Validate with SPR or ITC assays .

Q. Basic: How is this compound utilized as a reference standard in analytical chemistry?

Methodological Answer:

- HPLC Calibration: Use a C18 column (MeCN/H₂O + 0.1% TFA) to establish retention time (tR ~8.2 min).

- GC-MS Quantification: Derivatize with BSTFA to improve volatility. Monitor m/z 208 (molecular ion) and 152 (methoxy-indazole fragment).

- Environmental Analysis: Detect degradation products (e.g., 6-nitroso derivatives) via LC-MS/MS in pollutant studies .

Q. Advanced: What mechanistic insights explain the instability of this compound under alkaline conditions?

Methodological Answer:

The nitro group facilitates base-catalyzed ring-opening via nucleophilic attack at C7. Investigate using:

Properties

IUPAC Name |

5-methoxy-6-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-8-2-5-4-9-10-6(5)3-7(8)11(12)13/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZRHTSGWGCDDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=NN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00666847 | |

| Record name | 5-Methoxy-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724767-15-1 | |

| Record name | 5-Methoxy-6-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=724767-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.